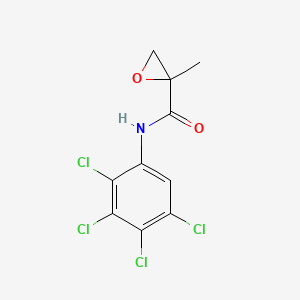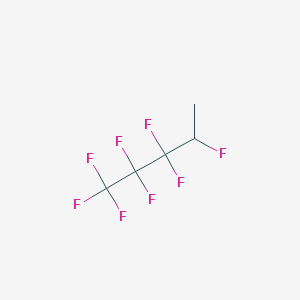
1,1,1,2,2,3,3,4-Octafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4-Octafluoropentane is a fluorinated organic compound with the molecular formula C5H2F8. It is a derivative of pentane where eight hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4-Octafluoropentane can be synthesized through multiple synthetic routes. One common method involves the fluorination of pentane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and specialized catalysts are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4-Octafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids and other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Major Products:
Substitution: Formation of fluorinated alkyl halides.
Reduction: Partially fluorinated hydrocarbons.
Oxidation: Perfluorinated carboxylic acids and ketones.
Scientific Research Applications
1,1,1,2,2,3,3,4-Octafluoropentane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of specialty chemicals, refrigerants, and surfactants.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4-Octafluoropentane exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms imparts unique properties to the compound, such as increased stability and resistance to degradation. These properties make it an effective agent in various chemical reactions and industrial processes .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluoropentane: Another fluorinated pentane derivative with similar properties.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol used in similar applications.
Uniqueness: 1,1,1,2,2,3,3,4-Octafluoropentane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it particularly useful in applications requiring chemical inertness and stability .
Properties
CAS No. |
72923-37-6 |
|---|---|
Molecular Formula |
C5H4F8 |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4-octafluoropentane |
InChI |
InChI=1S/C5H4F8/c1-2(6)3(7,8)4(9,10)5(11,12)13/h2H,1H3 |
InChI Key |
BRUJXFXFGNLKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


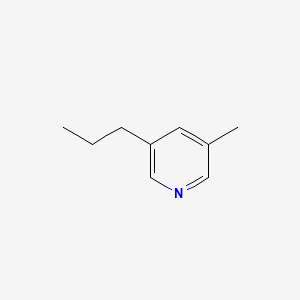

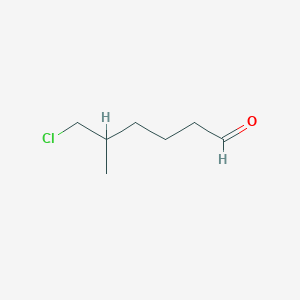

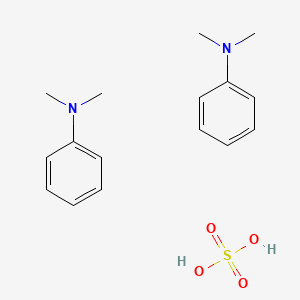


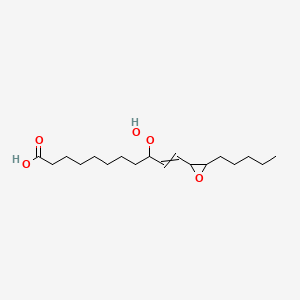
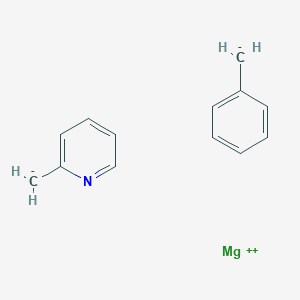
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
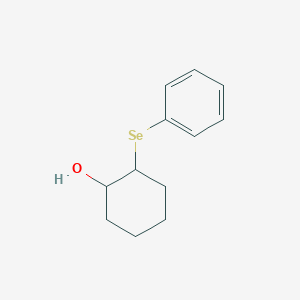
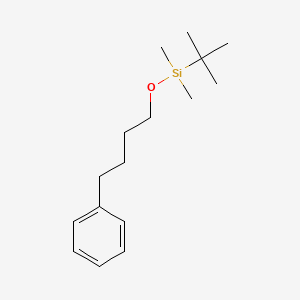
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
